molecular formula C12H20O3 B12536168 Tert-butyl 7-hydroxyocta-2,4-dienoate CAS No. 796035-05-7

Tert-butyl 7-hydroxyocta-2,4-dienoate

Cat. No.: B12536168
CAS No.: 796035-05-7
M. Wt: 212.28 g/mol
InChI Key: QPXCJSGZILHJIR-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyocta-2,4-dienoate is a high-purity chemical intermediate designed for research and development applications. It features a tert-butyl ester group, which serves as a protected carboxylic acid, stable under basic conditions but readily deprotected under mild acidic conditions to yield the free acid. This allows for greater flexibility in multi-step synthetic sequences. The compound also contains a conjugated diene system, a common motif in natural products and pharmaceuticals, and a terminal hydroxyl group that can be further functionalized. This unique combination of protected and reactive functional groups makes it a valuable scaffold in organic synthesis, particularly for constructing complex molecules, novel polymers, and for use in pharmaceutical research. The tert-butyl ester group enhances the compound's stability and solubility in organic solvents, facilitating various chemical transformations. For research purposes only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

796035-05-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 7-hydroxyocta-2,4-dienoate

InChI

InChI=1S/C12H20O3/c1-10(13)8-6-5-7-9-11(14)15-12(2,3)4/h5-7,9-10,13H,8H2,1-4H3

InChI Key

QPXCJSGZILHJIR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=CC(=O)OC(C)(C)C)O

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of Tert Butyl 7 Hydroxyocta 2,4 Dienoate

Retrosynthetic Analysis and Key Disconnections for Dienyl Hydroxy Esters

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For a dienyl hydroxy ester like tert-butyl 7-hydroxyocta-2,4-dienoate, the analysis identifies key bonds that can be disconnected to reveal plausible synthetic routes.

The primary disconnections for this target molecule are typically at the carbon-carbon bonds that form the diene and at the carbon-oxygen bond of the ester.

Cα-Cβ and Cγ-Cδ Olefin Disconnections: The conjugated diene system can be disconnected using strategies like the Wittig reaction or Horner-Wadsworth-Emmons (HWE) reaction. This would break the molecule down into an α,β-unsaturated aldehyde or ketone and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. For instance, a disconnection at the C2-C3 double bond suggests a precursor like tert-butyl (E)-5-oxopent-2-enoate and a propyl-containing ylide.

Cross-Coupling Disconnections: The diene can also be envisioned as being formed via a cross-coupling reaction. mdpi.com A disconnection across the C3-C4 bond, for example, would lead to a vinyl halide and a vinylboronic acid (for Suzuki coupling) or a vinylstannane (for Stille coupling). mdpi.com This is a powerful and common method for stereoselectively forming conjugated dienes. mdpi.com

Aldol-type Disconnection: The hydroxy group at C7 suggests an aldol-type reaction as a key bond-forming step. Disconnecting the C6-C7 bond reveals a six-carbon dienyl aldehyde and an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide).

Ester Disconnection: The tert-butyl ester can be disconnected to its corresponding carboxylic acid, 7-hydroxyocta-2,4-dienoic acid, and tert-butanol (B103910) or isobutylene. This is typically one of the final steps in the forward synthesis.

These disconnections provide a roadmap, suggesting that the synthesis could converge on a key intermediate, such as a dienyl aldehyde, which is then elaborated to the final product.

Catalytic Asymmetric Synthesis Approaches

Achieving stereocontrol, particularly at the C7 chiral center, is a critical challenge. Catalytic asymmetric methods employ chiral catalysts to favor the formation of one enantiomer over the other, which is essential for producing biologically active compounds.

Transition metal catalysis, guided by chiral ligands, offers powerful solutions for asymmetric synthesis. acs.org For a molecule like this compound, a key strategy would be the asymmetric reduction of a precursor ketone, tert-butyl 7-oxoocta-2,4-dienoate. However, a more convergent and widely used approach involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. nih.govorganic-chemistry.org

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones is a well-established method. sigmaaldrich.com Chiral diene ligands, in particular, have proven to be highly effective in these transformations, often demonstrating superior catalytic activity and enantioselectivity compared to traditional chiral bisphosphines. acs.orgnih.gov For instance, a chiral diene ligand complexed with rhodium could catalyze the addition of an organoboronic acid to an enone, establishing a chiral center with high fidelity. organic-chemistry.orgsigmaaldrich.com The development of simple, terpene-derived chiral dienes has made these powerful catalytic tools more accessible. organic-chemistry.orgthieme-connect.com

Reaction Type Catalyst/Ligand System Typical Substrates Key Feature
Rh-catalyzed 1,4-Addition[Rh(acac)(CO)₂] / Chiral Diene Ligand (e.g., bod, bnd)α,β-Unsaturated Ketones, EstersHigh enantioselectivity and catalytic activity. nih.govsigmaaldrich.com
Rh-catalyzed 1,2-Addition[Rh(COD)Cl]₂ / Chiral Diene LigandUnactivated Ketones, AldehydesForms chiral tertiary or secondary alcohols. nih.gov
Pd-catalyzed Allylic AlkylationPd₂(dba)₃ / Chiral Phosphoramidite Ligand (e.g., H₈-BINOL-based)1,3-Dienes, MalonatesEnantioselective 1,2-difunctionalization of dienes. organic-chemistry.orgacs.org

This table presents examples of chiral ligand-mediated transformations applicable to the synthesis of chiral building blocks for the target molecule.

Organocatalysis has emerged as a powerful alternative to metal-based systems, using small, chiral organic molecules to induce enantioselectivity. rsc.org For the synthesis of this compound, a key organocatalytic approach would be the vinylogous Michael addition. researchgate.netnih.gov

In this strategy, a dienamine is formed by the reaction of an α,β-unsaturated aldehyde with a chiral primary or secondary amine catalyst (e.g., a derivative of proline or a cinchona alkaloid). nih.gov This dienamine then acts as a nucleophile, attacking an electrophile at its γ-position. To construct the backbone of the target molecule, an appropriate enal could react with a nitroalkane or another Michael acceptor in a highly stereocontrolled manner. nih.govmdpi.com This method allows for the direct asymmetric functionalization at the γ- and δ-positions relative to a carbonyl group, providing a direct route to the chiral hydroxy-ester moiety after subsequent transformations. nih.gov

Catalyst Type Activation Mode Reaction Key Feature
Chiral Primary Amines (e.g., Cinchona-derived)Dienamine CatalysisVinylogous Michael AdditionDirect asymmetric C-C bond formation at the γ-position of an enone or enal. nih.gov
Chiral Diamines (e.g., DPEN-thiourea)Enamine / H-BondingMichael AdditionDual activation of nucleophile (enamine) and electrophile (nitroalkene). mdpi.comrsc.org
Proline and its derivativesEnamine CatalysisAldol (B89426)/Michael ReactionsA foundational and versatile catalyst for asymmetric C-C bond formation.

This table illustrates organocatalytic strategies relevant to creating the chiral center in the target molecule's precursors.

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon bonds of the conjugated diene system in this compound. nih.gov Palladium-catalyzed reactions, in particular, offer high functional group tolerance and stereochemical control. thieme.com

These named reactions provide versatile methods for creating the C=C bonds of the diene moiety with high stereoselectivity.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a vinylboronic acid or ester) with a vinyl halide or triflate. wikipedia.orgyoutube.com It is widely used due to the stability and low toxicity of the boron reagents. For the target molecule, one could couple a vinyl bromide at the C4 position with a vinylboronic acid at the C5 position.

Stille Coupling: This method uses an organotin reagent (vinylstannane) to couple with a vinyl halide/triflate. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: The Heck reaction couples a vinyl halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org For instance, a precursor like tert-butyl acrylate (B77674) could be coupled with a vinyl halide to form the C2-C3 bond and extend the conjugated system. mdpi.com The reaction demonstrates excellent control to form the trans isomer. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is more reactive than organoboranes or organostannanes, allowing for milder reaction conditions in some cases.

Coupling Reaction Nucleophile Electrophile Typical Catalyst Key Advantage/Disadvantage
SuzukiOrganoboron (e.g., R-B(OH)₂)Organohalide (R'-X)Pd(PPh₃)₄, Pd(OAc)₂Low toxicity of boron reagents; mild conditions. nih.gov
StilleOrganostannane (e.g., R-SnBu₃)Organohalide (R'-X)Pd(PPh₃)₄Broad scope, but tin reagents are toxic.
HeckAlkeneOrganohalide (R'-X)Pd(OAc)₂, PdCl₂Atom-economical (no organometallic nucleophile needed). wikipedia.orgorganic-chemistry.org
NegishiOrganozinc (e.g., R-ZnCl)Organohalide (R'-X)Pd(PPh₃)₄, Ni(acac)₂High reactivity of organozinc reagent. nih.gov

This table compares the major cross-coupling reactions applicable to the synthesis of the dienoate backbone.

The success of metal-catalyzed cross-coupling reactions is critically dependent on the ligand coordinated to the metal center. nih.gov Ligands influence the catalyst's stability, activity, and selectivity by modulating its steric and electronic properties. nih.govacs.org

Phosphine (B1218219) Ligands: For decades, phosphines like triphenylphosphine (B44618) (PPh₃) have been the workhorses of palladium catalysis. reddit.com More recently, bulky and electron-rich dialkylbiaryl phosphines have been developed. nih.gov These ligands enhance the rates of oxidative addition (the first step of the catalytic cycle) and reductive elimination (the final product-forming step), expanding the reaction scope to include less reactive substrates like aryl chlorides. nih.govacs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often exhibit superior stability and activity compared to phosphines. orgchemres.org They form very strong bonds to the metal center, preventing catalyst decomposition at high temperatures. sigmaaldrich.com The steric and electronic properties of NHCs can be finely tuned, and they have been shown to be highly effective in Suzuki and Heck reactions. orgchemres.orgacs.org In some cases, NHC ligands can even provide orthogonal selectivity compared to phosphine ligands, allowing access to different products from the same starting materials simply by changing the ligand. acs.org

The choice of ligand is crucial for optimizing the synthesis of a specific target like a conjugated diene, as it can prevent side reactions such as isomerization and improve the yield and stereochemical purity of the desired product. nih.gov

Olefin Metathesis Approaches for Dienyl Ester Construction

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high functional group tolerance and catalytic efficiency. wikipedia.org Both ring-closing and cross-metathesis strategies can be envisioned for the assembly of the dienyl ester backbone of the target molecule.

Ring-closing metathesis (RCM) is a versatile method for the synthesis of cyclic alkenes of various ring sizes, from 5-membered to large macrocycles. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, RCM could be employed to construct a cyclic precursor, which upon a subsequent ring-opening reaction would yield the desired acyclic diene system. This approach is particularly useful for establishing specific double bond geometries.

The general mechanism of RCM involves the intramolecular reaction of a diene in the presence of a metal-carbene catalyst, such as Grubbs or Schrock catalysts, to form a new cyclic alkene and a small volatile alkene like ethylene. wikipedia.orgwikipedia.org The reaction proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The choice of catalyst is crucial and can influence the reaction's efficiency and stereoselectivity. Modern ruthenium-based catalysts, for instance, are known for their tolerance to a wide range of functional groups, including esters and alcohols, which is pertinent to the synthesis of the target molecule. wikipedia.orgorganic-chemistry.org

A potential synthetic route could involve the RCM of a suitably substituted diene to form a cycloalkene, which could then be elaborated to the final product. The steric and electronic properties of the substituents on the diene precursor can significantly impact the rate and success of the RCM reaction. thieme-connect.de

Cross-metathesis (CM) provides a more direct approach to the dienyl ester framework by coupling two different alkene partners. researchgate.netorganic-chemistry.org This reaction involves the exchange of alkylidene groups between two alkenes, catalyzed by a metal carbene complex. illinois.edu For the synthesis of this compound, a potential strategy would be the cross-metathesis of a terminal alkene containing the protected hydroxyl group with a suitable acrylate derivative.

The success of a CM reaction often depends on the relative reactivity of the two alkene substrates to minimize the formation of undesired homodimers. thieme-connect.de The development of second-generation Grubbs and Hoveyda-Grubbs catalysts has significantly expanded the scope of CM, allowing for the coupling of sterically hindered and electronically diverse alkenes with high selectivity. researchgate.netnih.gov For instance, the synthesis of substituted (2Z,4E)-dienyl esters has been successfully achieved through the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate using a second-generation Grubbs-Hoveyda catalyst. acs.org This demonstrates the feasibility of constructing the core diene structure of the target molecule with specific stereochemistry.

The choice of catalyst and reaction conditions can also influence the stereoselectivity of the newly formed double bond, with a general preference for the thermodynamically more stable E-isomer. thieme-connect.deillinois.edu

Table 1: Comparison of Olefin Metathesis Catalysts

Catalyst Type Key Features Relevant Applications
Grubbs' Catalysts (1st & 2nd Gen) Ruthenium-based; high functional group tolerance; good stability. organic-chemistry.org Widely used in RCM and CM for the synthesis of complex molecules. organic-chemistry.org
Hoveyda-Grubbs Catalysts Ruthenium-based; feature a chelating isopropoxystyrene ligand, leading to enhanced stability and activity. nih.gov Effective in CM reactions for producing substituted dienyl esters. nih.govacs.org

| Schrock's Catalysts | Molybdenum- or tungsten-based; highly active but more sensitive to air and moisture. wikipedia.org | Useful for the metathesis of sterically demanding alkenes. |

Oxidation and Reduction Methodologies for Hydroxyl Group Introduction and Manipulation

The introduction and stereochemical definition of the hydroxyl group at the C7 position are critical steps in the synthesis of this compound. This can be achieved through either selective hydroxylation of a C-H bond or, more commonly, through the reduction of a corresponding carbonyl group.

Direct hydroxylation of an unactivated C-H bond is a challenging transformation due to the high bond dissociation energy of C-H bonds. mdpi.com However, significant progress has been made in developing catalytic systems that can achieve this with a degree of selectivity. alfachemic.com These methods often employ metal complexes that mimic the action of enzymes like cytochrome P450. mdpi.com Hydroxylation reactions can be broadly classified into enzymatic and chemical methods. numberanalytics.com

Enzymatic Hydroxylation: Enzymes such as hydroxylases can introduce hydroxyl groups with high regio- and stereoselectivity. numberanalytics.com

Chemical Hydroxylation: This involves the use of chemical reagents and catalysts. numberanalytics.com Direct methods include the oxidation of alkanes using metal catalysts, while indirect approaches may involve the introduction of a leaving group followed by nucleophilic substitution with a hydroxide (B78521) source. numberanalytics.com

While powerful, the direct selective hydroxylation at a specific, unactivated carbon in a flexible alkyl chain remains a significant synthetic challenge.

A more reliable and widely used strategy for introducing a hydroxyl group with stereochemical control is the reduction of a precursor ketone. acs.org For the synthesis of this compound, this would involve the synthesis of a keto-ester intermediate, Tert-butyl 7-oxoocta-2,4-dienoate, followed by its stereoselective reduction.

A variety of reagents and methods are available for the stereoselective reduction of ketones:

Chiral Reducing Agents: Reagents such as those derived from chiral boranes or aluminum hydrides can deliver a hydride to one face of the carbonyl group with high selectivity, leading to the formation of a specific stereoisomer of the alcohol.

Enzymatic Reductions: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with often excellent enantioselectivity and diastereoselectivity. acs.orgalaska.edu Commercially available KREDs can provide access to either the (R)- or (S)-alcohol from the same ketone precursor. acs.org The use of whole-cell biocatalysts, such as baker's yeast, has also been a classic method for stereoselective ketone reductions. acs.orgacs.org Dynamic kinetic resolution, where a racemic keto-ester is converted to a single stereoisomer of the hydroxy-ester, can be a particularly efficient approach. acs.orgalaska.edu

Table 2: Selected Methods for Stereoselective Ketone Reduction

Method Reagent/Catalyst Key Features
Chemical Reduction Chiral Borane Reagents (e.g., CBS catalyst) High enantioselectivity for a broad range of ketones.
Enzymatic Reduction Ketoreductases (KREDs) High stereo- and enantioselectivity; mild reaction conditions. alaska.eduacs.org

| Whole-Cell Biocatalysis | Baker's Yeast | Inexpensive and environmentally friendly; can provide high stereoselectivity. acs.org |

Protecting Group Strategies for Multifunctional Compounds

In the synthesis of a molecule with multiple functional groups like this compound, which contains an ester and a hydroxyl group, a protecting group strategy is often essential. Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. uchicago.eduwikipedia.org

The hydroxyl group is particularly susceptible to a variety of reaction conditions and often requires protection. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its selective removal (deprotection) at a later stage. uchicago.edu

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are widely used. Their steric bulk and electronic properties determine their stability and ease of removal. libretexts.org For instance, TBDMS is more stable to a wider range of conditions than TMS. libretexts.org Silyl ethers are typically removed using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. libretexts.org

Ethers: Benzyl (B1604629) (Bn) ethers are stable to many non-reductive conditions and are commonly removed by hydrogenolysis. libretexts.org Other ether protecting groups include methoxymethyl (MOM) and tetrahydropyranyl (THP), which are typically removed under acidic conditions. libretexts.org

Esters: Acetyl (Ac) and benzoyl (Bz) groups can also serve as protecting groups for alcohols. highfine.com They are introduced using the corresponding acyl chloride or anhydride (B1165640) and are typically removed by hydrolysis under acidic or basic conditions. libretexts.orghighfine.com

The concept of "orthogonal protection" is crucial in complex syntheses, where multiple protecting groups are used that can be removed selectively under different, non-interfering conditions. wikipedia.org For the synthesis of this compound, a silyl ether would be a suitable protecting group for the hydroxyl function, as it would be stable to the conditions of olefin metathesis and could be selectively removed at the end of the synthesis without affecting the tert-butyl ester.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tert-butyl 7-oxoocta-2,4-dienoate
Methyl (2Z,4E)-hexadienoate
Grubbs' catalysts
Schrock's catalysts
Hoveyda-Grubbs catalysts
Trimethylsilyl (TMS)
Triethylsilyl (TES)
Tert-butyldimethylsilyl (TBDMS)
Triisopropylsilyl (TIPS)
Benzyl (Bn)
Methoxymethyl (MOM)
Tetrahydropyranyl (THP)
Acetyl (Ac)
Benzoyl (Bz)

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in Dienoate Synthesis

The construction of the α,β,γ,δ-unsaturated ester moiety in this compound is a key challenge. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for the formation of carbon-carbon double bonds and are prime candidates for this transformation. conicet.gov.arwikipedia.org This section will compare these two approaches, alongside other potential methods, evaluating them based on synthetic efficiency and green chemistry metrics.

A crucial aspect of evaluating the "greenness" of a chemical process is the use of metrics such as atom economy and the Environmental Factor (E-factor). um-palembang.ac.idulaval.ca Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.id The E-factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product. ulaval.ca

Hypothetical Synthetic Routes

Route 1: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. conicet.gov.ar In a potential synthesis of this compound, a protected 5-hydroxypentanal (B1214607) could be reacted with a commercially available or synthesized phosphonium ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane.

Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org This method typically offers several advantages over the traditional Wittig reaction. The dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easier separation from the desired product. wikipedia.org Furthermore, HWE reactions often provide higher E-selectivity for the newly formed double bond. wikipedia.org

For the synthesis of this compound, a protected 5-hydroxypentanal would be treated with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base. The resulting phosphonate byproduct has a lower molecular weight than triphenylphosphine oxide, generally leading to a better atom economy compared to the Wittig reaction.

Comparative Data Analysis

To illustrate the differences in synthetic efficiency and green metrics between the Wittig and HWE reactions, a hypothetical comparison is presented in the table below. The data is based on typical yields and reaction conditions for these types of transformations.

MetricWittig Reaction (Hypothetical)Horner-Wadsworth-Emmons (HWE) Reaction (Hypothetical)
Key Reagents Phosphonium ylide, Aldehyde, BasePhosphonate ester, Aldehyde, Base
Typical Yield 60-80%70-90%
Stereoselectivity Often a mixture of E/Z isomersGenerally high E-selectivity
Byproduct Triphenylphosphine oxideDialkyl phosphate
Atom Economy LowModerate
E-factor HighLower than Wittig
Work-up Chromatographic separation of byproduct often requiredAqueous extraction of byproduct is often sufficient
Solvent Choice Often requires anhydrous, non-protic solvents like THF or etherCan often be performed in a wider range of solvents, including protic ones

This table presents a generalized comparison. Actual values would depend on the specific reagents and conditions used.

Detailed Research Findings:

Synthetic Efficiency: The HWE reaction generally demonstrates higher synthetic efficiency due to typically higher yields and easier purification of the final product. wikipedia.org The water-soluble nature of the phosphate byproduct in the HWE reaction simplifies the work-up procedure, often avoiding the need for column chromatography to remove the byproduct, which is a common necessity in Wittig reactions. delval.edu

Green Chemistry Principles:

Atom Economy: The HWE reaction exhibits a superior atom economy compared to the Wittig reaction. This is a direct consequence of the lower molecular weight of the dialkyl phosphate byproduct compared to triphenylphosphine oxide.

Waste Prevention (E-factor): Consequently, the E-factor for the HWE reaction is generally lower than that of the Wittig reaction, indicating less waste generation per kilogram of product. ulaval.ca

Safer Solvents and Auxiliaries: While both reactions can be run in various solvents, the HWE reaction sometimes offers more flexibility, with some protocols allowing for the use of greener solvents. researchgate.net The use of strong, non-nucleophilic bases is common in both reactions.

Catalysis vs. Stoichiometric Reagents: Both the Wittig and HWE reactions are stoichiometric in the phosphorus reagent. However, efforts are ongoing to develop catalytic versions of the Wittig reaction to improve its green profile.

Other Potential Synthetic Strategies:

Julia Olefination: The Julia olefination and its modifications, like the Julia-Kocienski olefination, are other powerful methods for alkene synthesis that can exhibit high stereoselectivity. researchgate.netnih.govdelval.edu These reactions involve the reaction of a sulfone with a carbonyl compound. While effective, they often require multiple steps and the use of reagents that can be less environmentally benign.

Chemical Reactivity and Transformation Pathways of Tert Butyl 7 Hydroxyocta 2,4 Dienoate

Reactions at the Dienyl System

The conjugated system of double bonds, activated by the electron-withdrawing tert-butyl ester group, is the site of several important classes of reactions. These include pericyclic reactions, conjugate additions, and other electrophilic or nucleophilic attacks on the π-system.

The conjugated diene structure of tert-butyl 7-hydroxyocta-2,4-dienoate makes it an ideal participant in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction involves the [4+2] cycloaddition of a conjugated diene with an alkene or alkyne, known as the dienophile, to form a six-membered ring. wikipedia.orglibretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state. libretexts.org

In a typical Diels-Alder reaction, the diene component should be in an electron-rich s-cis conformation to facilitate the reaction. sigmaaldrich.com The reactivity is enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.org this compound can react with various dienophiles to yield substituted cyclohexene (B86901) derivatives. The regiochemistry and stereochemistry of the product are highly controlled and predictable. For instance, reaction with a symmetrical dienophile like maleic anhydride (B1165640) would lead to a specific bicyclic adduct. The stereochemistry of the reaction typically favors the endo product due to secondary orbital interactions in the transition state. vanderbilt.edu

Table 1: Representative Diels-Alder Reaction

DieneDienophileProductReaction Type
This compoundMaleic AnhydrideSubstituted Bicyclic Anhydride[4+2] Cycloaddition

The conjugated dienoate system is an excellent Michael acceptor, susceptible to conjugate addition (also known as 1,4-addition or 1,6-addition) by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, the nucleophile adds to the β- or δ-carbon of the conjugated system, which is rendered electrophilic by the electron-withdrawing effect of the ester group. wikipedia.orgpressbooks.pub The initial addition results in the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated product. wikipedia.orglibretexts.org

This class of reactions is broad and allows for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Common nucleophiles (Michael donors) for this transformation include:

Organocuprates (Gilman reagents): These are highly effective for delivering alkyl or aryl groups via 1,4-addition. wikipedia.org

Enolates: Stabilized carbanions derived from malonates, β-ketoesters, or similar active methylene (B1212753) compounds. organic-chemistry.orglibretexts.org

Amines and Thiols: Soft nucleophiles that readily add to the conjugated system. wikipedia.org

The choice of reaction conditions can influence whether the addition occurs at the C4 (1,4-addition) or C6 (1,6-addition) position of the extended conjugate system.

Beyond concerted cycloadditions and conjugate additions, the diene system can undergo stepwise electrophilic additions. When reacting with one equivalent of an electrophile like a hydrogen halide (e.g., HBr), two major products can be formed: the 1,2-adduct and the 1,4-adduct. libretexts.orgopenstax.orglibretexts.org

The mechanism proceeds through the protonation of one of the double bonds to form the most stable carbocation intermediate. libretexts.orgyoutube.com For a conjugated diene, this intermediate is a resonance-stabilized allylic cation, with the positive charge shared between two carbons. openstax.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these positively charged centers, leading to a mixture of products. openstax.orglibretexts.org

1,2-Addition Product (Kinetic Product): Forms faster and is typically favored at lower temperatures. chemistrysteps.com

1,4-Addition Product (Thermodynamic Product): Is generally more stable (often having a more substituted double bond) and is favored at higher temperatures, which allow the reaction to reach thermodynamic equilibrium. chemistrysteps.com

Direct nucleophilic addition to the unactivated double bonds is generally unfavorable. Instead, as described previously, nucleophiles react via the conjugate addition pathway due to the influence of the carbonyl group. pressbooks.pub

Table 2: Products of Electrophilic Addition of HBr

Addition TypeProductConditions
1,2-AdditionTert-butyl 3-bromo-7-hydroxyoct-4-enoateLow Temperature (Kinetic Control)
1,4-AdditionTert-butyl 5-bromo-7-hydroxyoct-2-enoateHigh Temperature (Thermodynamic Control)

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester is a sterically hindered ester group known for its stability under basic and nucleophilic conditions. However, it is susceptible to cleavage under acidic conditions.

Transesterification Reactions

Transesterification of the tert-butyl ester in this compound to other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) can be achieved under specific catalytic conditions. acs.orgnih.gov Due to the stability of the tert-butyl cation, these reactions are typically acid-catalyzed. acs.org For instance, heating the compound in an excess of another alcohol (R'OH) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid would lead to the corresponding new ester. nih.gov

Alternatively, Lewis acids can also catalyze transesterification. researchgate.net A PCl3-mediated conversion of tert-butyl esters to other esters has been reported, proceeding through an in-situ formation of an acid chloride. researchgate.net

Table 2: Potential Catalysts for Transesterification

Catalyst Typical Conditions Product
H2SO4 Excess R'OH, heat 7-hydroxyocta-2,4-dienoate of R'
Sc(OTf)3 Boiling R'OH 7-hydroxyocta-2,4-dienoate of R'
PCl3 R'OH, heat 7-hydroxyocta-2,4-dienoate of R'
Na2CO3 (for phenols) ArOH, MeCN Aryl 7-hydroxyocta-2,4-dienoate

Selective Hydrolysis and Decarboxylation Pathways

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 7-hydroxyocta-2,4-dienoic acid, under mild acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are commonly used for this purpose. The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

The resulting product, 7-hydroxyocta-2,4-dienoic acid, is a β,γ-unsaturated carboxylic acid with respect to the C4-C5 double bond. Such acids are known to undergo decarboxylation upon heating, often through a cyclic transition state, to yield a terminal alkene. researchgate.netprinceton.edu In this case, heating 7-hydroxyocta-2,4-dienoic acid would likely lead to the formation of hepta-1,3-dien-6-ol and carbon dioxide.

Cascade and Tandem Reaction Sequences Incorporating the Dienoate-Hydroxyl Motif

The presence of both a hydroxyl group and a dienoate system in the same molecule opens up possibilities for cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates. princeton.eduyoutube.com

One plausible cascade reaction is an intramolecular cyclization. For instance, under acidic conditions, the hydroxyl group could add to the activated diene system. Depending on the regioselectivity of the attack (1,4- or 1,6-addition) and subsequent cyclization, various heterocyclic structures such as substituted pyrans or larger rings could be formed. Such reactions are often key steps in the synthesis of complex natural products. princeton.edu

Another possibility is a tandem reaction involving an initial transformation of one functional group that then triggers a reaction at the other. For example, an initial oxidation of the secondary alcohol to a ketone would yield Tert-butyl 7-oxoocta-2,4-dienoate. This α,β,γ,δ-unsaturated keto-ester could then participate in a variety of tandem reactions, such as a conjugate addition followed by an intramolecular aldol (B89426) reaction.

Catalytic Activation and Mechanistic Studies of its Transformations

Lewis Acid Catalysis

Lewis acids can play a crucial role in activating this compound for various transformations. acs.orgyoutube.com Coordination of a Lewis acid to the carbonyl oxygen of the ester group increases the electrophilicity of the dienoate system, making it more susceptible to nucleophilic attack. acs.orgacs.orgyoutube.comorganic-chemistry.orgmdpi.com This is a common strategy to promote conjugate addition reactions.

For example, in the presence of a Lewis acid, weak nucleophiles that would not normally react with the dienoate can be induced to add to the C-5 position (1,4-addition) or potentially the C-3 position. The choice of Lewis acid can influence the rate and selectivity of the reaction.

Table 3: Common Lewis Acids and Their Potential Role in Activating this compound

Lewis Acid Potential Effect
TiCl4, SnCl4 Strong activation of the dienoate for conjugate addition.
ZnCl2, Mg(ClO4)2 Milder activation, potentially allowing for more selective transformations. organic-chemistry.orgmdpi.com
Chiral Lewis Acids Can induce enantioselectivity in nucleophilic additions. acs.org

Mechanistic studies on similar systems have shown that the Lewis acid coordinates to the carbonyl oxygen, leading to a more polarized π-system and a lower-energy LUMO, which facilitates the nucleophilic attack. acs.orgyoutube.com The Lewis acid must be able to dissociate from the product to allow for catalytic turnover. youtube.com

Brønsted Acid/Base Catalysis

No published studies were identified that specifically investigate the Brønsted acid or base-catalyzed reactions of this compound. Therefore, no detailed research findings or data tables on this topic can be provided.

Transition Metal Catalysis

There is no available research detailing the transition metal-catalyzed transformations of this compound. Consequently, information regarding specific catalysts, reaction conditions, and product outcomes is not available in the scientific literature.

Stereochemical Control and Chiral Pool Applications in the Synthesis of Tert Butyl 7 Hydroxyocta 2,4 Dienoate and Analogues

Diastereoselective and Enantioselective Synthetic Routes

The construction of the carbon skeleton of tert-butyl 7-hydroxyocta-2,4-dienoate can be approached through various synthetic strategies that allow for the introduction of the desired stereochemistry. Given its structure as a β-hydroxy carbonyl compound, aldol (B89426) reactions are a primary method for its synthesis. nih.gov The development of asymmetric aldol reactions has provided powerful tools for controlling the stereochemistry of the resulting products. vt.edu

One common approach involves the reaction of a chiral enolate or a prochiral enolate with a chiral aldehyde in the presence of a chiral catalyst. For instance, the synthesis could involve the aldol addition of an enolate derived from tert-butyl acetate (B1210297) to a chiral α,β-unsaturated aldehyde. The stereochemical outcome of such reactions is highly dependent on the geometry of the enolate (E or Z) and the facial selectivity of the aldehyde. vt.edu

Iterative synthetic strategies, inspired by the biosynthesis of polyketides, offer another powerful approach. frontiersin.org These methods involve the sequential addition of two-carbon units, with stereochemical control exerted at each step. For example, a chemoenzymatic method could employ ketoreductase (KR) domains to set the stereochemistry of the hydroxyl group with high selectivity. utexas.edu

The table below illustrates potential diastereoselective and enantioselective routes to a key intermediate of this compound.

Reaction Type Reactants Catalyst/Auxiliary Typical Diastereomeric Ratio (d.r.) Typical Enantiomeric Excess (e.e.)
Asymmetric Aldol ReactionProchiral Ketone + AldehydeChiral Lewis Acid (e.g., Sc-L1 complex)>95:5>90%
Evans Aldol ReactionChiral Oxazolidinone Acyl Imide + AldehydeBoron Enolate>99:1>99%
Chemoenzymatic Reductionβ-KetoesterKetoreductase (KR)>98:2>99%

This table presents typical data for the described reaction types and is for illustrative purposes.

Influence of Stereochemistry on Reaction Outcomes and Intermediate Transformations

The stereochemistry of intermediates can profoundly influence the course of subsequent reactions in the synthesis of this compound. For example, the relative stereochemistry of the hydroxyl group and adjacent alkyl substituents can direct the stereochemical outcome of subsequent transformations through substrate control.

In the formation of the diene moiety, the stereochemistry of the precursor can dictate the geometry of the resulting double bonds. For instance, a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester is highly stereoselective, typically favoring the (E)-isomer. The geometry of the γ,δ-double bond would be established in a separate step, for example, through a Wittig reaction or a cross-metathesis reaction, where the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. acs.org

Furthermore, intramolecular reactions can be highly sensitive to the stereochemistry of the starting material. For instance, if a cyclization reaction were to be performed on an analogue of this compound, the facial selectivity of the cyclization would be dictated by the pre-existing stereocenters, leading to a specific diastereomer of the cyclic product.

Chiral Auxiliary and Chiral Catalyst-Based Approaches

The use of chiral auxiliaries and chiral catalysts represents a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are widely used for stereoselective aldol reactions. youtube.com In the context of synthesizing this compound, an Evans auxiliary could be attached to a propionate (B1217596) unit, which would then undergo a highly diastereoselective aldol reaction with an appropriate aldehyde to establish the C5 and C7 stereocenters. The auxiliary can then be cleaved to reveal the desired β-hydroxy acid, which can be further elaborated to the target molecule.

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach as they can be used in substoichiometric amounts to generate large quantities of the chiral product. vt.edu For the synthesis of this compound, a variety of chiral catalysts could be employed. For instance, a chiral Lewis acid, such as a scandium-chiral ligand complex, could catalyze the asymmetric aldol reaction between a silyl (B83357) enol ether and an aldehyde. nih.govnih.gov Alternatively, organocatalysts, such as proline and its derivatives, are known to effectively catalyze asymmetric aldol reactions.

The following table summarizes some chiral auxiliaries and catalysts applicable to the synthesis of the target compound's core structure.

Approach Reagent/Catalyst Key Transformation Advantages
Chiral AuxiliaryEvans OxazolidinoneAsymmetric Aldol ReactionHigh diastereoselectivity, reliable and predictable outcomes. youtube.com
Chiral CatalystChiral Scandium ComplexAsymmetric Aldol ReactionCatalytic, high enantioselectivity. nih.govnih.gov
Chiral CatalystProlineAsymmetric Aldol ReactionReadily available, metal-free, environmentally benign.

This table provides examples of common chiral strategies and their general advantages.

Methodologies for the Separation and Analysis of Stereoisomers

Once a mixture of stereoisomers is synthesized, efficient methods for their separation and analysis are crucial to obtain the desired pure enantiomer or diastereomer and to determine the success of the stereoselective synthesis.

Separation of Stereoisomers:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers. nih.gov The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. chiralpedia.comntu.edu.sg Diastereomers, having different physical properties, can often be separated by standard silica (B1680970) gel chromatography. nih.gov

Diastereomeric Derivatization: Enantiomers can be converted into a mixture of diastereomers by reacting them with a chiral derivatizing agent. nanalysis.com The resulting diastereomers can then be separated by standard chromatographic techniques. Subsequent removal of the chiral auxiliary affords the separated enantiomers.

Crystallization: In some cases, diastereomeric salts formed by reacting a racemic mixture with a chiral resolving agent can be separated by fractional crystallization. ntu.edu.sg

Analysis of Stereoisomers:

Chiral HPLC: This technique is not only used for separation but also for the determination of the enantiomeric excess (e.e.) of a chiral sample by comparing the peak areas of the two enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be distinguished by using a chiral solvating agent or by converting them into diastereomers using a chiral derivatizing agent. nanalysis.comarkat-usa.org The integration of the signals corresponding to the different diastereomers allows for the determination of the diastereomeric ratio and, consequently, the enantiomeric excess. nih.govnih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Investigations of Tert Butyl 7 Hydroxyocta 2,4 Dienoate

High-Resolution Mass Spectrometry for Elucidation of Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of tert-butyl 7-hydroxyocta-2,4-dienoate and its reaction products. By providing an exact mass measurement, HRMS can confirm the molecular formula, C₁₂H₂₀O₃. In electron impact (EI) ionization, the molecular ion peak (M⁺) may be weak or absent due to the lability of the tert-butyl group and the secondary alcohol. chemistrynotmystery.comwhitman.edu

The fragmentation pattern is highly informative. Key fragmentation pathways for this compound would include:

Loss of a tert-butyl radical: A prominent fragmentation involves the cleavage of the tert-butyl group, leading to the formation of a stable tert-butyl cation and a corresponding [M - 57]⁺ ion. This is a characteristic fragmentation for tert-butyl esters. nih.govresearchgate.net

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (alpha cleavage) is a common pathway for secondary alcohols. libretexts.orgyoutube.com This would result in the formation of a resonance-stabilized oxonium ion.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation of alcohols, leading to an [M - 18]⁺ peak. chemistrynotmystery.comlibretexts.orgyoutube.com

Conjugated System Fragmentation: The conjugated diene system can undergo complex rearrangements and fragmentations, although these are often less predictable than the cleavage of functional groups. nih.gov182.160.97acs.org

Derivatization, for instance by creating Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione, can be employed to create more stable derivatives with predictable fragmentation patterns that help to unequivocally locate the double bonds within the conjugated system. nih.govacs.org

Multidimensional NMR Spectroscopy for Detailed Structural Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete covalent structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

The nine protons of the tert-butyl group would appear as a prominent singlet, typically in the range of 1.4-1.6 ppm. acdlabs.com

The protons of the conjugated diene system would resonate in the downfield region, approximately between 5.5 and 7.5 ppm, exhibiting complex splitting patterns due to coupling with each other. tandfonline.com

The proton attached to the carbon bearing the hydroxyl group (H-7) would appear as a multiplet in the 3.4-4.5 ppm region. libretexts.org

The proton on the hydroxyl group itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

The quaternary carbon of the tert-butyl group would be found around 80 ppm, while the three equivalent methyl carbons would resonate near 28 ppm. acdlabs.comrsc.org

The carbons of the conjugated diene system would appear in the olefinic region, generally between 110 and 150 ppm. tandfonline.comoup.comtandfonline.com

The carbon attached to the hydroxyl group (C-7) is typically found in the 50-65 ppm range. libretexts.orgacs.org

The ester carbonyl carbon (C-1) would be the most downfield signal, appearing around 165-175 ppm.

Multidimensional Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu It would be crucial for tracing the connectivity through the eight-carbon chain, for example, by showing correlations between the protons on C-2, C-3, C-4, C-5, C-6, C-7, and C-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. youtube.comcolumbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1 (C=O)~166--
2~122~5.8d
3~145~7.3dd
4~130~6.3dd
5~138~5.9m
6~40~2.3m
7~68~4.1m
8~23~1.2d
-OC(CH₃)₃~81--
-OC(CH₃)₃~28~1.5s

Vibrational Spectroscopy (IR and Raman) in Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within the this compound molecule.

Infrared (IR) Spectroscopy:

A strong, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. hplc.eu

A very strong and sharp absorption band around 1715 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ester.

Absorptions in the 1600-1650 cm⁻¹ range are attributed to C=C stretching vibrations of the conjugated diene system. hplc.eu

Strong C-H stretching bands just below 3000 cm⁻¹ are present.

A prominent band in the 1000-1300 cm⁻¹ region corresponds to the C-O stretching vibrations of the ester and the secondary alcohol. hplc.eu

Raman Spectroscopy: Raman spectroscopy provides complementary information.

The C=C stretching modes of the conjugated diene are typically very strong in the Raman spectrum, appearing in the 1600-1650 cm⁻¹ region. tandfonline.com

The C=O stretch of the ester will also be visible, though often weaker than in the IR spectrum.

The O-H stretch is generally weak in Raman spectra. tandfonline.com

These techniques are particularly useful for real-time reaction monitoring, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of the product's peaks.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
O-H StretchIR3200-3600Strong, Broad
C=O Stretch (Ester)IR~1715Strong, Sharp
C=C Stretch (Diene)IR1600-1650Medium
C=C Stretch (Diene)Raman1600-1650Very Strong
C-O StretchIR1000-1300Strong

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity. They are also invaluable for monitoring the progress of a reaction over time.

High-Performance Liquid Chromatography (HPLC): As a moderately polar compound, this compound is well-suited for analysis by both normal-phase and reversed-phase HPLC.

Reversed-Phase (RP-HPLC): This is the most common mode. A C18 or C8 column would be a typical choice, with a mobile phase consisting of a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. waters.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components of a reaction mixture.

Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar analytes or when RP-HPLC provides insufficient retention, HILIC is a valuable alternative. waters.comresearchgate.net It uses a polar stationary phase (like silica (B1680970) or an amino-bonded phase) and a mobile phase rich in an organic solvent with a small amount of water. hawachhplccolumn.comchromatographyonline.com

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. libretexts.org Given the boiling point of a C12 ester alcohol, GC analysis is feasible.

A mid-polarity column, such as one with a stationary phase of (6% cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-624), would be a suitable choice for resolving this moderately polar analyte from potential impurities. phenomenex.comresearchgate.netyoutube.com

The elution order in GC is primarily determined by boiling point and the analyte's interaction with the stationary phase. libretexts.orgphenomenex.com Due to the polar hydroxyl group, derivatization (e.g., silylation) may be required to improve peak shape and thermal stability.

X-ray Crystallography for Absolute Stereochemical Determination of Derivatives

This compound contains a stereocenter at the C-7 position. Determining the absolute configuration (R or S) at this center is crucial for understanding its biological activity and stereoselective synthesis. As the compound is likely an oil at room temperature, it cannot be analyzed directly by single-crystal X-ray crystallography, which requires a well-ordered crystalline solid. nih.gov

To overcome this, the molecule must be derivatized to form a crystalline solid. A common and effective strategy for chiral alcohols is to react them with a chiral derivatizing agent that contains a heavy atom. caltech.edunih.gov

Derivatization: The hydroxyl group can be esterified with a chiral carboxylic acid like (R)- or (S)-Mosher's acid or with an achiral acid containing a heavy atom, such as p-bromobenzoic acid. The resulting diastereomers or heavy-atom-containing ester can then be purified and crystallized.

Anomalous Dispersion: Once a suitable single crystal is obtained, X-ray diffraction analysis can be performed. The presence of a heavy atom (like bromine) allows for the use of anomalous dispersion (or anomalous scattering) to determine the absolute configuration of the entire molecule with high confidence. researchgate.net This method provides the most reliable and unambiguous assignment of stereochemistry. nih.gov

Role of Tert Butyl 7 Hydroxyocta 2,4 Dienoate As a Synthetic Building Block and Precursor

Applications in the Total Synthesis of Complex Organic Molecules

There is no documented evidence in the scientific literature of Tert-butyl 7-hydroxyocta-2,4-dienoate being utilized in the total synthesis of complex organic molecules.

Construction of Polyketide Motifs

Polyketides are a large and structurally diverse class of natural products, and the development of synthetic methodologies to construct their characteristic motifs is a significant area of research. While the dienoate structure within this compound could theoretically participate in cycloaddition reactions to form cyclic systems found in some polyketides, no published studies have reported its use for this purpose.

Building Blocks for Macrocyclic Structures

Macrocycles are of great interest in medicinal chemistry and materials science. The linear backbone and terminal functional groups of this compound could, in principle, serve as a precursor for macrocyclization reactions. However, there are no specific examples or research findings that demonstrate its application in the synthesis of macrocyclic structures.

Material Science Applications (e.g., polymer precursors, functional monomers)

The conjugated diene system within this compound suggests a potential role as a monomer in polymerization reactions. Functional monomers are crucial for creating polymers with specific properties. Despite this theoretical potential, there is no available data or research to support the use of this compound in material science, either as a polymer precursor or as a functional monomer.

Preparation of Advanced Intermediates for Downstream Chemical Research

A key role for many organic molecules is to serve as an intermediate in the synthesis of other, more complex or functionally diverse compounds. While the structure of this compound makes it a plausible candidate for an advanced intermediate, there is a lack of published research detailing its preparation for and use in subsequent chemical transformations.

Emerging Research Directions and Future Perspectives on Tert Butyl 7 Hydroxyocta 2,4 Dienoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of tert-butyl 7-hydroxyocta-2,4-dienoate is poised to shift away from traditional chemical processes that often rely on harsh conditions and hazardous materials. gesundheitsindustrie-bw.de The emphasis is increasingly on developing sustainable and environmentally friendly methods, drawing inspiration from biocatalysis and the use of renewable feedstocks. researchgate.netyoutube.com Enzymes, operating under mild aqueous conditions, offer a promising alternative to conventional catalysts, reducing energy consumption and minimizing waste. gesundheitsindustrie-bw.deresearchgate.net

One of the most promising approaches is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations with high selectivity. nih.gov This can significantly shorten synthetic routes by avoiding the need for protecting groups. nih.gov For instance, lipase (B570770) enzymes, which naturally catalyze esterification and hydrolysis, could be used for the synthesis of the tert-butyl ester group or for selective modifications of the molecule. nih.govnih.govlibretexts.org Similarly, hydroxylating enzymes could introduce the hydroxyl group with high stereospecificity, a task that is often challenging for traditional chemical methods. acs.org

Furthermore, the raw materials for synthesis are likely to be sourced from renewable bio-based resources. nih.gov The chemical industry is progressively exploring the use of platform chemicals derived from biomass and even agricultural waste to reduce its reliance on fossil fuels. gesundheitsindustrie-bw.deacs.org This aligns with the principles of a circular economy, aiming to create more sustainable and eco-friendly chemical processes. researchgate.net

Interactive Table:

Sustainable StrategyDescriptionPotential Application to this compound SynthesisReferences
BiocatalysisUse of enzymes to catalyze reactions with high specificity and under mild conditions (aqueous environment, low temperatures).Enzymatic esterification to form the tert-butyl ester; stereoselective introduction of the hydroxyl group using hydroxylases; lipase-catalyzed modifications. gesundheitsindustrie-bw.denih.gov
Renewable FeedstocksUtilization of biomass, agricultural byproducts, or waste streams as starting materials instead of petroleum-based chemicals.Deriving the carbon backbone of the octadienoate from bio-based platform chemicals. gesundheitsindustrie-bw.deacs.org
Chemo-enzymatic SynthesisA hybrid approach combining traditional chemical steps with highly selective enzymatic transformations.Chemical synthesis of a diene precursor followed by enzymatic hydroxylation to achieve specific stereochemistry. nih.gov

Exploration of Novel Reactivity Modalities Under Mild Conditions

Future research will likely focus on uncovering new ways to chemically modify this compound under mild conditions, moving beyond traditional high-temperature or high-pressure reactions. The molecule's structure, featuring a conjugated diene, a hydroxyl group, and a sterically hindered ester, offers multiple sites for selective transformations. The tert-butyl ester itself is notably stable under a variety of conditions but can be removed when necessary, making it an excellent protecting group during multi-step syntheses. fiveable.meorganic-chemistry.orgthieme-connect.comthieme-connect.com

The conjugated diene system is a particularly rich area for exploration. Transition metal-catalyzed reactions, which often proceed under mild conditions, are a powerful tool for C-H activation and creating new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org For example, nickel-catalyzed hydroalkylation could selectively add nucleophiles to the diene. nih.gov Palladium catalysis, a cornerstone of modern organic synthesis, could enable a range of transformations, such as stereoselective 1,4-additions across the diene system to create complex, multi-functionalized cyclic compounds. acs.org

Furthermore, photoredox catalysis represents another frontier, using visible light to drive chemical reactions that would otherwise require harsh reagents. nih.gov This approach could enable novel transformations of the diene system with high functional group tolerance and operational simplicity. nih.gov Biocatalytic approaches, such as using enzymes to perform selective oxidations or reductions on the diene or hydroxyl group, also fall under this category, offering unparalleled selectivity under the mildest of conditions. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of molecules like this compound are set to be revolutionized by the integration of flow chemistry and automated synthesis platforms. seqens.comacs.orgaurigeneservices.comrsc.orgnih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages including enhanced safety, better temperature and mixing control, and improved scalability. seqens.comrsc.org This is particularly beneficial for managing potentially exothermic reactions or handling reactive intermediates that might be involved in modifying the diene structure. acs.org

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can dramatically accelerate the discovery and optimization of new molecules and materials. nih.govwikipedia.orgnih.govsigmaaldrich.com By programming a sequence of operations, these systems can systematically explore different reaction conditions or create a library of derivatives from a core scaffold like this compound. nih.govnih.gov This is especially powerful when combined with flow chemistry, enabling multi-step syntheses to be "telescoped" into a continuous, automated process without the need to isolate intermediates. nih.gov

For a molecule like this compound, this could mean its automated synthesis followed immediately by a series of derivatization reactions in-flow, such as polymerization or functional group modification, to rapidly generate and test new materials. nih.gov Such platforms are becoming increasingly crucial in pharmaceutical and materials discovery, where the ability to quickly synthesize and screen many different compounds is a significant advantage. acs.orgnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

This compound is a prime candidate for interdisciplinary research, bridging the gap between fundamental organic chemistry and applied materials science. Its specific chemical functionalities—a polymerizable diene, a reactive hydroxyl group, and a hydrolyzable ester—make it a highly attractive functional monomer for creating advanced polymers. rsc.orgutwente.nlacs.orgibm.com

The presence of the conjugated diene allows for polymerization through various methods, including those used to create synthetic rubbers and other elastomers. britannica.comlibretexts.orgtandfonline.comorgoreview.com The resulting polymers would have double bonds regularly spaced along their backbone, which can be used for subsequent cross-linking (vulcanization) to control the material's hardness and elasticity. libretexts.org This opens the door to creating new biodegradable elastomers with tailored mechanical properties.

The hydroxyl group adds another layer of functionality. It can increase the hydrophilicity and biodegradability of the resulting polymer. energy.gov Furthermore, this hydroxyl group can serve as a reactive handle for post-polymerization modification, allowing for the attachment of other molecules, such as drugs or targeting ligands, for biomedical applications. rsc.orgutwente.nl The ester linkage itself contributes to the potential biodegradability of the polymer, as it can be broken down by enzymes or hydrolysis. solubilityofthings.com Research in this area would involve synthesizing polymers from this monomer and then characterizing their physical, chemical, and biological properties for applications ranging from biodegradable plastics to advanced materials for tissue engineering. rsc.orgibm.com

Interactive Table:

Structural Feature of MonomerResulting Polymer PropertyPotential ApplicationReferences
Conjugated DienePolymerizable backbone, sites for cross-linking/modification.Tunable elastomers, recyclable thermosets, functional materials. britannica.comlibretexts.orgnih.gov
Hydroxyl (-OH) GroupIncreased hydrophilicity, point for post-polymerization functionalization.Biodegradable materials, drug-delivery systems, biocompatible coatings. rsc.orgenergy.gov
Ester LinkagePotential for hydrolytic or enzymatic degradation.Biodegradable plastics, transient medical implants. utwente.nlsolubilityofthings.com

Potential for Catalyst Development and Ligand Design Based on its Structure

The unique structure of this compound presents an intriguing opportunity for the development of novel catalysts and ligands. In organometallic chemistry, molecules that can bind to a metal center are known as ligands, and their design is crucial for controlling the reactivity and selectivity of a catalyst. nih.gov This molecule possesses two key features that could be exploited for ligand design: the conjugated diene system and the hydroxyl group.

Diene complexes are a well-established class of organometallic compounds where the diene's pi-bonds coordinate to a transition metal. britannica.com This interaction can be used to stabilize the metal center and influence its catalytic activity. The specific geometry and electronic properties of the diene in this compound could lead to unique catalytic behaviors.

Moreover, the presence of the hydroxyl group offers a second potential coordination site. A molecule that can bind to a metal through two or more points is known as a chelating ligand, often leading to more stable and selective catalysts. The combination of the "soft" diene and the "hard" oxygen of the hydroxyl group could be used to create a bidentate ligand. If the carbon bearing the hydroxyl group is chiral, this could lead to the development of new chiral ligands for asymmetric catalysis—a field of immense importance for producing enantiomerically pure pharmaceuticals. nih.gov By finely tuning the ligand structure, it's possible to control the outcome of reactions, for example, in the hydrovinylation of dienes to selectively produce one stereoisomer over another. nih.govnih.gov Future work could involve synthesizing metal complexes with this compound or its derivatives and evaluating their performance in a range of catalytic reactions.

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